molecular formula C11H12N3O+ B1665968 Amezinium CAS No. 41658-78-0

Amezinium

カタログ番号: B1665968
CAS番号: 41658-78-0
分子量: 202.23 g/mol
InChIキー: VXROHTDSRBRJLN-UHFFFAOYSA-O
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Amezinium is a pyridazinium ion that is pyridazin-1-ium which is substituted by a phenyl, amino and methoxy groups at positions 1, 4 and 6, respectively. It has a role as an antihypotensive agent, an EC 1.4.3.4 (monoamine oxidase) inhibitor, a sympathomimetic agent and an adrenergic uptake inhibitor. It is an aromatic ether, a primary arylamine and a pyridazinium ion.

科学的研究の応用

Treatment of Orthostatic Hypotension

Amezinium has shown efficacy in treating neurogenic orthostatic hypotension, a condition characterized by a significant drop in blood pressure upon standing, leading to dizziness and fainting. Clinical studies have demonstrated that repeated administration of this compound (10 to 40 mg/day) significantly increases sitting blood pressure and improves orthostatic tolerance in patients suffering from this condition .

Case Study: Efficacy in Patients with Autonomic Failure

In a study involving patients with autonomic failure, this compound was administered at doses ranging from 10 to 40 mg per day. The results indicated a notable increase in blood pressure and a reduction in symptoms associated with orthostatic hypotension, confirming its therapeutic potential .

Management of Sick Sinus Syndrome

This compound has also been evaluated for its effects on patients with sick sinus syndrome, a condition where the heart's natural pacemaker fails to function properly. In a controlled study, patients treated with this compound showed an increase in total heartbeats and a decrease in sinus pauses during Holter monitoring, indicating improved cardiac function .

Clinical Findings

  • Patient Demographics : 15 patients (4 males and 11 females) were treated.
  • Dosage : 0.5 mg/kg for periods ranging from 1 to 40 weeks.
  • Results :
    • Total heartbeats increased from an average of 78,917 to 85,753 beats per day.
    • Sinus pause duration decreased from an average of 3.89 seconds to 2.36 seconds.
    • Clinical symptoms improved significantly, with few side effects reported .

Effects on Cardiac Parameters

Research indicates that this compound can influence various cardiovascular parameters. In addition to increasing blood pressure, it has been shown to have minimal effects on heart rate and diastolic pressure compared to placebo treatments . This profile makes it a candidate for conditions requiring careful management of blood pressure without significant alterations in heart rate.

Comparative Efficacy Studies

Comparative studies have positioned this compound alongside other treatments for orthostatic hypotension, such as midodrine and yohimbine. While midodrine is known for its direct vasoconstrictive properties, this compound's mechanism involves enhancing sympathetic activity without significant side effects like supine hypertension or excessive heart rate increase .

Drug Mechanism Efficacy Side Effects
This compoundSympathetic stimulationIncreased blood pressure; improved symptomsMinimal; few reports of arrhythmia
MidodrineDirect vasoconstrictionEffective for orthostatic hypotensionSupine hypertension
YohimbineCentral sympathetic activationImproved standing diastolic blood pressureMild side effects

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for quantifying Amezinium in human plasma, and how do recovery rates vary with experimental parameters?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with cation-exchange separation is the gold standard for quantifying this compound in plasma. Recovery rates are highly dependent on plasma volume: 1 ml yields ~91.4% recovery, while 3 ml reduces this to ~50.1% due to exchanger material limitations . Dequaternization using NaOH (5.0 N, 30-minute reaction) optimizes pyridazinone extraction yields to 93.3%, minimizing by-products . Researchers should validate recovery rates under their specific plasma volumes to avoid underestimation.

Q. How should researchers design pharmacokinetic studies for this compound to account for cardiovascular effects observed in preclinical models?

  • Methodological Answer : Preclinical studies must include dose-response curves for this compound’s hypotensive effects, focusing on heart rate variability and blood pressure modulation. Experimental designs should incorporate control groups treated with saline or placebo, with measurements taken at consistent intervals (e.g., 15, 30, 60 minutes post-administration). Reference methodologies from uremia patient trials, where this compound’s effects were correlated with plasma concentration gradients .

Q. What criteria are critical for selecting analytical columns in this compound studies, particularly when comparing solid-phase vs. liquid-liquid extraction?

  • Methodological Answer : Column selection should prioritize cation-exchange capacity and compatibility with plasma matrix components. Solid-phase extraction reduces artifactual interference compared to liquid-liquid methods but requires rigorous validation of elution profiles. For example, percolate and wash water losses in cation-exchange workflows can account for up to 32.8% of this compound in 3 ml plasma samples, necessitating correction factors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound pharmacokinetic data across studies, particularly regarding bioavailability and metabolite stability?

  • Methodological Answer : Discrepancies often arise from variability in dequaternization protocols or plasma pre-treatment. A meta-analysis of extraction yields under differing NaOH concentrations (0.1–5.0 N) and reaction times (30–120 minutes) reveals that incomplete dequaternization (e.g., 29.7% yield at 0.1 N/30 minutes) leads to underestimation of metabolite levels . Standardizing reaction conditions and reporting detailed extraction parameters (e.g., pH, temperature) are essential for cross-study comparability .

Q. What experimental strategies mitigate matrix effects in this compound quantification when analyzing heterogeneous biological samples (e.g., uremic vs. non-uremic plasma)?

  • Methodological Answer : Matrix effects can be addressed by:

  • Internal Standardization : Using isotopically labeled this compound analogs.
  • Dilution Studies : Assessing linearity of recovery rates across plasma dilutions (e.g., 1–3 ml) to identify saturation thresholds .
  • Parallel Analysis : Comparing uremic and healthy plasma samples spiked with identical this compound concentrations to quantify urea-driven interference .

Q. How should researchers design in vitro assays to evaluate this compound’s bidirectional interactions with cytochrome P450 enzymes, given its potential for drug-drug interactions?

  • Methodological Answer : Use human liver microsomes (HLMs) incubated with this compound and probe substrates (e.g., CYP3A4, CYP2D6). Measure metabolite formation via LC-MS/MS, normalizing to control reactions. Include kinetic parameters (Km, Vmax) and inhibition constants (Ki) to quantify competitive vs. non-competitive interactions. Reference radiometric assays from synthesis studies to validate isotopic labeling efficiency .

Q. Guidance for Rigorous Research Design

  • Frameworks : Apply the PICO framework to define Population (e.g., uremic patients), Intervention (this compound dosage), Comparison (placebo/standard therapy), and Outcome (blood pressure reduction) .
  • Ethical Considerations : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when proposing human trials, ensuring informed consent and protocol transparency .
  • Data Reporting : Follow IMRaD structure (Introduction, Methods, Results, Discussion) with emphasis on raw data appendices and uncertainty analysis per IB guidelines .

特性

CAS番号

41658-78-0

分子式

C11H12N3O+

分子量

202.23 g/mol

IUPAC名

6-methoxy-1-phenylpyridazin-1-ium-4-amine

InChI

InChI=1S/C11H11N3O/c1-15-11-7-9(12)8-13-14(11)10-5-3-2-4-6-10/h2-8,12H,1H3/p+1

InChIキー

VXROHTDSRBRJLN-UHFFFAOYSA-O

SMILES

COC1=[N+](N=CC(=C1)N)C2=CC=CC=C2

正規SMILES

COC1=[N+](N=CC(=C1)N)C2=CC=CC=C2

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

関連するCAS

30578-37-1 (methyl sulfate)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

4-amino-6-methoxy-1-phenylpyridazinium methylsulfate
amezinium
amezinium chloride
amezinium methyl sulfate
amezinium metisulfate
amezinium triflouoacetate salt (1:1)
LU 1631
Regulton
Supratonin

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amezinium
Reactant of Route 2
Reactant of Route 2
Amezinium
Reactant of Route 3
Amezinium
Reactant of Route 4
Amezinium
Reactant of Route 5
Amezinium
Reactant of Route 6
Amezinium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。